REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[C:16]([O:18][CH3:19])[CH:17]=1)[C:12](O)=[O:13]>C1COCC1>[CH3:19][O:18][C:16]1[CH:15]=[C:11]([CH:10]=[C:9]([O:8][CH3:7])[CH:17]=1)[CH2:12][OH:13] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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13.1 g
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Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C(=O)O)C=C(C1)OC
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
stir for 5 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Upon completion of the addition the reaction
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Type
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TEMPERATURE
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Details
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to warm to room temperature
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with a saturated aqueous solution of Na/K tartrate
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Type
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ADDITION
|
Details
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added
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Type
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STIRRING
|
Details
|
to stir at room temperature for 1 h
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
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EXTRACTION
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Details
|
The remaining aqueous layer was extracted with EtOAc (×2)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CO)C=C(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |